molecular formula C17H21AsO B15463379 Oxo(pentyl)diphenyl-lambda~5~-arsane CAS No. 61025-00-1

Oxo(pentyl)diphenyl-lambda~5~-arsane

Cat. No.: B15463379
CAS No.: 61025-00-1
M. Wt: 316.27 g/mol
InChI Key: MYMJYMRMVDMCIL-UHFFFAOYSA-N
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Description

Oxo(pentyl)diphenyl-lambda~5~-arsane is an organoarsenic compound intended for research and development purposes. Compounds in this class are typically investigated for their utility in synthetic organic chemistry, potentially serving as ligands in catalytic systems or as intermediates in the preparation of more complex molecules. The specific physical properties, mechanism of action, and primary applications for this reagent are not currently detailed in the scientific literature and should be characterized by the researcher. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and disposal information.

Properties

CAS No.

61025-00-1

Molecular Formula

C17H21AsO

Molecular Weight

316.27 g/mol

IUPAC Name

[pentyl(phenyl)arsoryl]benzene

InChI

InChI=1S/C17H21AsO/c1-2-3-10-15-18(19,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3

InChI Key

MYMJYMRMVDMCIL-UHFFFAOYSA-N

Canonical SMILES

CCCCC[As](=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxo(pentyl)diphenyl-lambda~5~-arsane and Analogous Compounds

Compound Name CAS Number Molecular Formula Substituents Central Atom Key Properties/Applications
Oxo(pentyl)diphenyl-lambda~5~-arsane Not provided C₁₇H₁₉AsO Oxo, pentyl, diphenyl Arsenic Potential organometallic applications
(4-Methoxy-3-nitrophenyl)(oxo)arsane 5410-85-5 C₈H₈AsNO₄ Oxo, 4-methoxy-3-nitrophenyl Arsenic Organic synthesis intermediate
Dimethyl-sulfanylidene-triethylplumbylsulfanyl-lambda^5-arsane 89901-41-7 Not provided Sulfanylidene, triethylplumbylsulfanyl Arsenic/Lead High toxicity due to lead content
Diphenyl-sulfanylidene-triphenylplumbylsulfanyl-lambda^5-arsane 89901-40-6 Not provided Sulfanylidene, triphenylplumbylsulfanyl Arsenic/Lead Restricted applications (lead content)
Dimethyl(diphenyl)plumbane 42169-20-0 C₁₄H₁₆Pb Dimethyl, diphenyl Lead Historical use as antiknock agents

Key Comparative Insights

Substituent Effects
  • Oxo vs.
  • Aromatic vs. Aliphatic Chains: The pentyl chain in the target compound improves lipophilicity relative to purely aromatic analogs (e.g., CAS 5410-85-5), which may favor membrane permeability in biological systems or compatibility with non-polar matrices.
Toxicity and Regulatory Considerations
  • Lead-Free Advantage : Unlike lead-containing analogs (e.g., CAS 89901-41-7, 42169-20-0), the absence of lead in Oxo(pentyl)diphenyl-lambda~5~-arsane reduces risks associated with neurotoxicity and environmental persistence . However, arsenic’s inherent toxicity necessitates careful handling, as seen in SDS guidelines for related compounds (e.g., precautionary statements in ) .

Research Findings and Contradictions

  • Lead vs. Arsenic Trade-offs : While lead compounds (e.g., CAS 42169-20-0) were once prevalent in industrial applications, their phase-out due to toxicity () highlights the need for safer alternatives like arsenic-based compounds, despite lingering toxicity concerns .
  • Structural Diversity: Substitutent variations (e.g., nitro groups in CAS 5410-85-5 vs. alkyl chains in the target compound) demonstrate how minor modifications can drastically alter chemical behavior, necessitating tailored synthetic and safety protocols .

Q & A

Q. What statistical approaches are recommended for analyzing contradictory datasets in arsenic coordination chemistry?

  • Answer: Multivariate analysis (e.g., PCA) identifies outliers in crystallographic or spectroscopic data. Bayesian inference models quantify uncertainty in kinetic parameters (e.g., reaction rates under varying temperatures) .

Tables for Key Data

Property Method Typical Value Reference
Solubility in DCMGravimetric Analysis25 mg/mL at 25°C
Decomposition TemperatureTGA220°C (onset)
⁷⁵As NMR Shift400 MHz NMR (DMSO-d6)δ 350 ppm

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